molecular formula C18H16ClN5OS2 B2723306 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1207002-75-2

1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No.: B2723306
CAS No.: 1207002-75-2
M. Wt: 417.93
InChI Key: YKGLHDLCTPSEKB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a synthetic organic compound designed for advanced pharmacological and biochemical research. This molecule integrates multiple privileged heterocyclic structures, including a thiazolo[3,2-b][1,2,4]triazole core linked to a thiophene ring and a 4-chlorobenzylurea chain. Such hybrid structures are of significant interest in medicinal chemistry for developing novel bioactive agents . The compound's core structure suggests potential for diverse biological activities. The thiazole moiety is a common feature in many therapeutic agents and is known to contribute to various pharmacological effects, serving as a key scaffold in drug discovery for its ability to interact with enzymes and receptors . Furthermore, the 1,2,4-triazole ring is another privileged pharmacophore frequently associated with a wide range of biological properties, including antimicrobial, antifungal, and anticancer activities . The incorporation of a urea functional group can enhance binding affinity and selectivity toward specific biological targets through hydrogen bonding interactions. This product is intended for research applications only , such as in vitro assay development, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. Researchers can utilize this compound to explore new mechanisms of action and develop novel therapeutic candidates. This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS2/c19-13-5-3-12(4-6-13)10-21-17(25)20-8-7-14-11-27-18-22-16(23-24(14)18)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGLHDLCTPSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, commonly referred to as compound 1207002-75-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is characterized by a thiazolo[3,2-b][1,2,4]triazole moiety linked to a thiophene group and a chlorobenzyl unit. Its molecular formula is C18H16ClN5OS2C_{18}H_{16}ClN_5OS_2, and it has a molecular weight of 417.9 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. In vitro evaluations have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Study on Antitumor Activity : A study published in MDPI reported that derivatives of thiazolo[3,2-b][1,2,4]triazole showed selective cytotoxicity towards leukemia cell lines such as CCRF-CEM and HL-60. The presence of chlorine in the benzylidene moiety was found to enhance the anticancer effect significantly. The most active compounds exhibited up to 73% inhibition against these cell lines .
  • Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of thiazolo derivatives indicated that modifications at specific positions could either enhance or diminish activity. For instance, the introduction of an imine-linker was detrimental to inhibitory activity compared to simpler structures .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Thiazole and triazole derivatives are known for their broad-spectrum antibacterial activities.

Research Findings

  • Antibacterial Screening : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against common bacterial strains. Compounds with terminal amide fragments demonstrated potent antibacterial effects comparable to established antibiotics like Ciprofloxacin and Rifampicin .
  • Mechanism of Action : The mechanism underlying the antibacterial activity is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity. This aligns with findings from studies on related compounds which showed effective inhibition of bacterial growth at low concentrations .

Other Biological Activities

Beyond anticancer and antibacterial effects, compounds with similar structural motifs have been reported to exhibit various other biological activities:

  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
  • Anti-inflammatory Effects : The presence of thiophene and thiazole rings contributes to anti-inflammatory properties observed in certain analogs.
  • Antiparasitic Activity : Certain derivatives have been noted for their effectiveness against parasitic infections .

Scientific Research Applications

Urease Inhibition

Urease inhibitors are crucial in treating various medical conditions such as kidney stones and peptic ulcers. The thiourea moiety has been identified as a significant structural element in developing potent urease inhibitors. Studies indicate that compounds similar to 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exhibit promising urease inhibitory activity, which is essential for therapeutic applications .

Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that modifications in the urea structure can enhance its efficacy against specific cancer cell lines. For example, derivatives of urea and thiourea have been evaluated for their cytotoxic effects on various cancer cells, demonstrating significant activity against MDA-MB 231 breast cancer cells .

Antifungal and Insecticidal Properties

In addition to its anticancer and urease inhibitory activities, the compound's derivatives have been tested for antifungal properties against plant pathogens and larvicidal activity against mosquitoes. These studies highlight the versatility of thiourea and urea derivatives in agricultural applications as well .

Case Study 1: Urease Inhibitory Activity

In a study focusing on the synthesis of thiourea hybrids, several compounds were evaluated for their urease inhibitory potential. The results indicated that specific substitutions on the phenyl ring significantly influenced the inhibitory activity. The synthesized compounds demonstrated IC50 values comparable to standard urease inhibitors, showcasing their potential for further development into therapeutic agents .

Case Study 2: Anticancer Activity Evaluation

A series of synthesized urea derivatives were screened for their anticancer properties using various human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity, suggesting that structural optimization could yield more effective anticancer agents. The study emphasized the importance of molecular modeling in predicting the interaction between these compounds and their biological targets .

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compounds in (e.g., 5b , 7b , 8b ) share the thiazolo[3,2-b][1,2,4]triazole core but lack the urea moiety. Key differences include:

Compound Substituents Melting Point (°C) Notable Features Reference
Target Compound Urea, 4-chlorobenzyl, thiophene N/A Potential H-bonding via urea
5b () 4-Chlorophenyl, phenyl 143–145 High yield (76%), yellow powder
7b () 4-Trifluoromethylphenyl 160–162 Low yield (21%), white powder
8b () 4-Methoxyphenyl 130–132 High yield (85%), white powder

Key Observations :

  • Substituents on the thiazolo-triazole core significantly affect yield and physical properties. The target compound’s urea and 4-chlorobenzyl groups may reduce crystallinity compared to simpler aryl substituents.
  • Electron-withdrawing groups (e.g., -CF₃ in 7b ) lower yields, suggesting steric or electronic challenges during synthesis .

Urea-Containing Analogs

Triazine-Urea Derivatives ()

The compound 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea features a triazine core with urea and thiourea groups. Comparisons:

Feature Target Compound Triazine-Urea Derivative
Core Structure Thiazolo-triazole + thiophene 1,3,5-Triazine
Urea Position Terminal group Integrated into triazine scaffold
Biological Activity Not reported Enhanced biodynamic activity (inferred)

Key Insight : The urea group in the target compound may improve solubility compared to thiourea derivatives, but its placement outside the core heterocycle could limit conjugation effects.

Benzoimidazo[1,2-b][1,2,4]triazole Derivatives (–2)

Compounds like 7a and 25 (–2) feature benzoimidazo-triazole cores with ketone substituents:

Compound Structure Yield ¹H NMR Shifts (δ, ppm)
Target Compound Thiazolo-triazole + urea N/A N/A
7a () Benzoimidazo-triazole + phenyl 67% 8.08 (d), 7.88 (d), 5.72 (s)
25 () Benzoimidazo-triazole + p-tolyl N/A Synthetic protocol with Pd(OAc)₂

Comparison :

  • The benzoimidazo-triazole core may offer greater planarity than thiazolo-triazole, affecting π-stacking.
  • Palladium-catalyzed synthesis () contrasts with the target compound’s likely SNAr or condensation routes.

Q & A

Q. Example Data :

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Thiophene H7.35–7.42Doublet
Ethyl -CH₂-3.95–4.10Triplet

Advanced Biological Activity Analysis

Q4: How can researchers reconcile contradictory antimicrobial activity data for structurally similar urea-thiazolo-triazole derivatives? Answer:

  • Structural Variations : Minor changes (e.g., substituent position on the thiophene or chlorobenzyl group) drastically alter bioactivity. For example:
    • Compound 4d (69.4% yield, 133–134°C mp) shows moderate antimicrobial activity, while 4f (72.47% yield, 128–129°C mp) is inactive due to steric hindrance from the 2-chloro-6-fluoro substituent .
  • Methodological Approach :
    • QSAR Modeling : Correlate logP values with MIC (Minimum Inhibitory Concentration). Higher logP (>3.5) often reduces water solubility, limiting bioavailability .
    • Docking Studies : Identify binding pocket compatibility in target enzymes (e.g., dihydrofolate reductase) .

Stability and Degradation Pathways

Q5: Under accelerated stability testing conditions (40°C/75% RH), what degradation products form, and how can they be mitigated? Answer:

  • Degradation Pathways :
    • Hydrolysis : Urea bond cleavage at pH < 3 or > 8, yielding 4-chlorobenzylamine and thiazolo-triazole fragments .
    • Oxidation : Thiophene sulfur oxidizes to sulfoxide (confirmed via LC-MS at m/z 348.1) .
  • Mitigation Strategies :
    • Use lyophilization for solid-state storage.
    • Add antioxidants (e.g., BHT) in formulations .

Computational Modeling for Optimization

Q6: Which computational methods are most reliable for predicting the binding affinity of this compound to kinase targets? Answer:

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). RMSD values < 2.0 Å indicate stable binding .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications. For example, replacing thiophene with furan reduces affinity by 1.2 kcal/mol .

Q. Software Recommendations :

  • AutoDock Vina for docking.
  • GROMACS for MD simulations.

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